molecular formula C10H9ClFN3S2 B5710443 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 5787-02-0

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B5710443
CAS No.: 5787-02-0
M. Wt: 289.8 g/mol
InChI Key: FPJIPEPFRMCRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a chlorofluorophenyl group and a methylsulfanyl group attached to the thiadiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorofluorobenzene derivative reacts with the thiadiazole intermediate.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, where a methylthiol reagent reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-methyltetrazole
  • **(5-chloro-6-fluoropyridin-2-yl)methanamine
  • **2-chloro-6-fluorobenzylamine

Uniqueness

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of a thiadiazole ring, chlorofluorophenyl group, and methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3S2/c1-13-9-14-15-10(17-9)16-5-6-7(11)3-2-4-8(6)12/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJIPEPFRMCRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(S1)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357860
Record name 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5787-02-0
Record name 5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-methyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.